molecular formula C7H5F2NO3 B1390183 1,2-Difluoro-4-methoxy-5-nitrobenzene CAS No. 66684-64-8

1,2-Difluoro-4-methoxy-5-nitrobenzene

Cat. No. B1390183
CAS RN: 66684-64-8
M. Wt: 189.12 g/mol
InChI Key: JQFISHUXFQMRFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Difluoro-4-methoxy-5-nitrobenzene can be achieved through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . Another method involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine .


Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-4-methoxy-5-nitrobenzene consists of a benzene ring substituted with two fluorine atoms, one methoxy group, and one nitro group . The exact mass of the compound is 189.023743 .


Chemical Reactions Analysis

The compound 1,2-Difluoro-4-methoxy-5-nitrobenzene can undergo various chemical reactions. For instance, 4-Nitroanisole, a similar compound, undergoes photochemical nucleophilic aromatic substitution by hydroxide ion to form 4-methoxyphenol and 4-nitrophenol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 189.12 and a density of 1.4±0.1 g/cm3 . The boiling point is 259.0±35.0 °C at 760 mmHg . The compound is a light brown to brown solid or liquid .

Safety and Hazards

The compound is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment when handling this compound .

Mechanism of Action

properties

IUPAC Name

1,2-difluoro-4-methoxy-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-7-3-5(9)4(8)2-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFISHUXFQMRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668231
Record name 1,2-Difluoro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-methoxy-5-nitrobenzene

CAS RN

66684-64-8
Record name 1,2-Difluoro-4-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5-Difluoro-2-nitrophenol (INTERMEDIATE 51) (2.02 g, 11.54 mmol) and potassium carbonate (2.39 g, 17.3 mmol) were added into a 50 mL round-bottomed flask. DMF (10 mL) was added. Iodomethane (1.08 mL, 17.3 mmol) was added. The reaction mixture was stirred at RT overnight. The mixture was poured into water (60 mL) and stirred for 10 min. Filtration afforded the title product as a precipitate (1.9 g, 87% yield).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.08 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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